molecular formula C12H11F3O2 B1460432 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid CAS No. 1086379-78-3

1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid

Cat. No.: B1460432
CAS No.: 1086379-78-3
M. Wt: 244.21 g/mol
InChI Key: IHSVFVVESPSFCD-UHFFFAOYSA-N
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Description

“1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 1086379-78-3. It has a molecular weight of 244.21 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11F3O2/c13-12(14,15)9-4-2-8(3-5-9)11(10(16)17)6-1-7-11/h2-5H,1,6-7H2,(H,16,17) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Agents : Derivatives of cinnamic acid, which share a phenyl group and a carboxylic acid functionality with TFPCBCA, have been explored for their antitumor efficacy. These derivatives exhibit potential as traditional and synthetic antitumor agents due to their rich medicinal tradition and recent attention towards their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).

Environmental Science Applications

  • Degradation and Stability : The degradation processes of nitisinone, which contains a trifluoromethyl group similar to TFPCBCA, were studied to understand its stability under various conditions. This research contributes to better understanding the environmental and medical applications of such compounds (Barchańska et al., 2019).
  • Environmental Contaminants : Perfluoroalkyl substances, which include the trifluoromethyl group, have been reviewed for their physicochemical properties, distribution in waters and wastewaters, and treatment methods due to their persistence and potential environmental impact (Rayne & Forest, 2009).

Materials Science Applications

  • Biocatalyst Inhibition : Carboxylic acids, a functional group present in TFPCBCA, have been studied for their impact on engineered microbes in the production of biofuels and chemicals. Understanding the inhibition mechanisms can aid in developing more robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid” can be found at the provided link . It’s important to refer to the MSDS for handling and safety information.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)9-4-2-8(3-5-9)11(10(16)17)6-1-7-11/h2-5H,1,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSVFVVESPSFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651746
Record name 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086379-78-3
Record name 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086379-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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